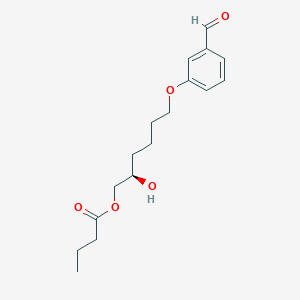![molecular formula C23H25Cl2F3N4O3S B12620288 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, methylsulfonyl, and trifluoroethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves several steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring by reacting 4-methylsulfonylphenylhydrazine with 2,2,2-trifluoroethyl ketone under acidic conditions.
Cyclohexane ring formation: The pyrazole derivative is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.
Introduction of chloro groups: The cyclohexane derivative is chlorinated using thionyl chloride to introduce the chloro groups at the 5,5-positions.
Formation of the carboxamide group: The cyano group is introduced by reacting the intermediate with acrylonitrile, followed by the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Each step of the synthesis is carried out in separate reactors, with intermediate purification steps to remove impurities.
Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Medicine
Therapeutic Agents: The compound can be explored as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Polymer Industry: It can be used in the synthesis of polymers with specific properties, such as high strength and flexibility.
作用機序
The mechanism of action of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and leading to specific cellular responses.
類似化合物との比較
Similar Compounds
5,5-dichloro-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide: Similar structure but lacks the cyano group.
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-amine: Similar structure but has an amine group instead of a carboxamide group.
Uniqueness
The presence of multiple functional groups, such as the cyano, chloro, methylsulfonyl, and trifluoroethyl groups, makes 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide unique
特性
分子式 |
C23H25Cl2F3N4O3S |
|---|---|
分子量 |
565.4 g/mol |
IUPAC名 |
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H25Cl2F3N4O3S/c1-3-15(11-29)30-21(33)18-10-22(24,25)9-8-17(18)20-19(12-32(31-20)13-23(26,27)28)14-4-6-16(7-5-14)36(2,34)35/h4-7,12,15,17-18H,3,8-10,13H2,1-2H3,(H,30,33) |
InChIキー |
DRTLTGVAPMJZIG-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)NC(=O)C1CC(CCC1C2=NN(C=C2C3=CC=C(C=C3)S(=O)(=O)C)CC(F)(F)F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


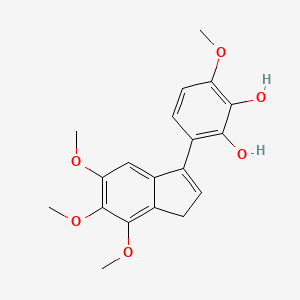
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
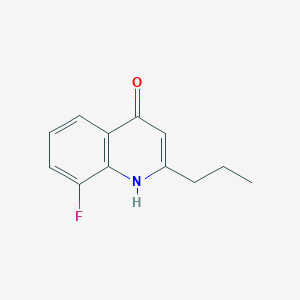
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)
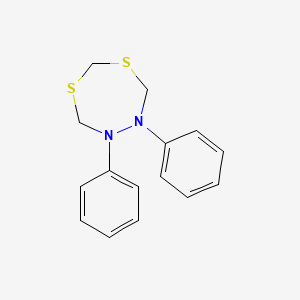
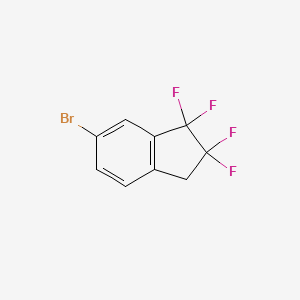
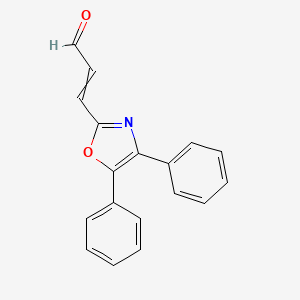
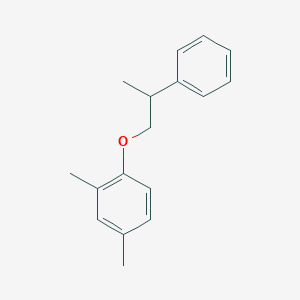
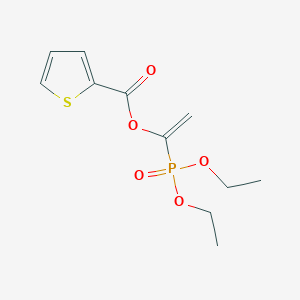
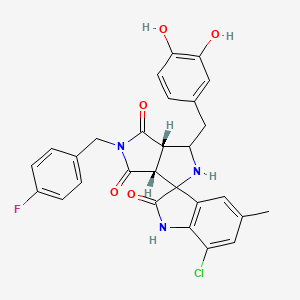

![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
